3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate electrophile.
Introduction of the Butyramido Group: The butyramido group can be introduced through an amidation reaction, where a butyric acid derivative reacts with an amine group on the benzofuran core.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophilic site on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide
- 3-butyramido-N-(2-chlorophenyl)benzofuran-2-carboxamide
- 3-butyramido-N-(2-fluorophenyl)benzofuran-2-carboxamide
Uniqueness
3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical properties and biological activities. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds, making it a valuable compound for research and development.
Biological Activity
3-butyramido-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the appropriate benzofuran derivative and butyric acid derivatives.
- Reagents : Common reagents include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
- Reaction Conditions : The reaction is usually conducted in a solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can affect processes such as apoptosis and cell proliferation.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Neuroprotective Activity : Similar benzofuran derivatives have shown promise in protecting neuronal cells from excitotoxic damage, suggesting that this compound may exhibit comparable neuroprotective properties.
- Antioxidant Properties : It may possess antioxidant capabilities, helping to scavenge reactive oxygen species (ROS) and mitigate oxidative stress in cells.
Neuroprotective Effects
A study investigating the neuroprotective effects of benzofuran derivatives found that compounds with structural similarities to this compound provided significant protection against NMDA-induced neuronal damage at concentrations around 100 µM. These findings suggest that structural modifications can enhance neuroprotective efficacy, highlighting the importance of substituents on the benzofuran moiety for activity .
Antioxidant Activity
In vitro assays demonstrated that related compounds exhibited significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation in rat brain homogenates. This indicates a potential for this compound in therapeutic applications aimed at oxidative stress-related conditions .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of benzofuran derivatives:
- Substituent Impact : Compounds with methyl (-CH3) or hydroxyl (-OH) substitutions on the benzofuran ring showed enhanced neuroprotective and antioxidant activities, indicating that similar modifications on this compound could improve its efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-9-18(24)23-19-14-10-5-7-12-16(14)27-20(19)21(25)22-15-11-6-8-13-17(15)26-4-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPBZWBFBTZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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